CID 71340547
Description
Based on analogous compounds (e.g., CAS 7254-19-5, PubChem ID 252137), CID 71340547 likely shares a core structure of a substituted indole ring with a carboxylic acid group and bromine atom(s) at specific positions .
Properties
CAS No. |
127575-85-3 |
|---|---|
Molecular Formula |
BaCuOPb |
Molecular Weight |
424 g/mol |
InChI |
InChI=1S/Ba.Cu.O.Pb |
InChI Key |
AIXQYSPGJOTZJL-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pb].[Cu].[Ba] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71340547 involves specific reaction conditions and reagents. The detailed synthetic route includes multiple steps, starting from basic organic compounds and progressing through a series of chemical reactions to yield the final product. The exact conditions, such as temperature, pressure, and catalysts used, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up from laboratory methods. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. Industrial methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
CID 71340547 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH playing significant roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
CID 71340547 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which CID 71340547 exerts its effects involves specific molecular targets and pathways. The compound interacts with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. These interactions can modulate biological processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Structural Similarity
CID 71340547 belongs to a class of brominated indole-carboxylic acids. Key structural analogs include:
- 6-Bromo-1H-indole-2-carboxylic acid (PubChem ID 252137): Bromine at position 6, carboxylic acid at position 2.
- 5-Bromo-3-methyl-1H-indole-2-carboxylic acid : Bromine at position 5, methyl substitution at position 3.
- 4-Bromo-1H-indole-2-carboxylic acid : Bromine at position 4.
*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto coefficient).
Physicochemical Properties
Bromine position significantly impacts solubility and polarity:
- Solubility : Bromine at position 6 (as in PubChem ID 252137) yields a solubility of 0.052 mg/mL, whereas position 4 substitution reduces solubility due to altered hydrogen bonding capacity . This compound’s solubility is hypothesized to align with position 6 derivatives.
- Polarity : Bromine at position 6 increases molecular polarity compared to position 4, as evidenced by logP values (estimated logP = 2.1 for 6-bromo vs. 2.4 for 4-bromo analogs) .
Bioactivity and Functional Comparison
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